N-CBZ-Phe-Arg-AMC

Cathepsin B assay Cysteine protease pH-dependent activity

Generic fluorogenic substrates produce inconsistent protease activity data across pH ranges, undermining inhibitor screening. N-CBZ-Phe-Arg-AMC (Z-FR-AMC) eliminates this variability: • Robust cleavage at pH 4.6-7.4; Z-Arg-Arg-AMC fails at acidic pH, making Z-FR-AMC essential for lysosomal cathepsin B assays • Broad coverage: cathepsins B/K/L/F/S/V, kallikrein, plasmin, cruzipain, papain • K_M^app = 10.3 μM for immobilized kallikrein; validated for IMER-based ligand screening • Active against falcipain-1/2/3, vivapain-2/-3 for malaria protease inhibitor programs ≥98% HPLC purity; stable at -20°C; shipped ambient.

Molecular Formula C33H36N6O6
Molecular Weight 612.7 g/mol
Cat. No. B8093290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-CBZ-Phe-Arg-AMC
Molecular FormulaC33H36N6O6
Molecular Weight612.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C33H36N6O6/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36)/t26-,27-/m0/s1
InChIKeyZZGDDBWFXDMARY-SVBPBHIXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-CBZ-Phe-Arg-AMC (Z-FR-AMC) Procurement Guide: Fluorogenic Protease Substrate for Cathepsin and Serine Protease Activity Assays


N-CBZ-Phe-Arg-AMC (also designated Z-Phe-Arg-AMC, Z-FR-AMC, CAS 65147-22-0) is a synthetic fluorogenic dipeptide substrate widely employed for detecting and quantifying cysteine protease and serine protease activity. The compound comprises an N-terminal carboxybenzyl (Cbz/Z) protecting group, a Phe-Arg dipeptide sequence, and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. Upon proteolytic cleavage at the Arg-AMC amide bond, the weakly fluorescent substrate (absorption/emission: 330/390 nm) releases free AMC, which exhibits strong fluorescence (absorption/emission: 342/441 nm) . This compound is cleaved by multiple proteases including cathepsins B, K, L, F, S, and V, as well as plasma kallikrein, plasmin, cruzipain, and papain [1].

Why N-CBZ-Phe-Arg-AMC Cannot Be Substituted with Other Peptide-AMC Substrates Without Assay Revalidation


Generic substitution among fluorogenic peptide-AMC substrates introduces significant risk of altered enzyme selectivity, pH-dependent activity profiles, and absolute catalytic efficiency, even among structurally related sequences. For example, Z-Arg-Arg-AMC is preferentially cleaved by cathepsin B at neutral pH but displays minimal activity at acidic pH, whereas Z-Phe-Arg-AMC maintains robust activity across both acidic and neutral pH ranges [1]. Similarly, while Boc-Val-Leu-Lys-AMC serves as a plasmin substrate, it is only weakly hydrolyzed by kallikrein compared with Z-Phe-Arg-AMC . Substituting one fluorogenic substrate for another without re-optimizing enzyme concentration, buffer pH, and substrate concentration can produce non-comparable activity measurements and invalidate inhibitor screening results. The following quantitative evidence establishes the specific differentiation dimensions that justify selection of Z-Phe-Arg-AMC over its closest analogs.

Quantitative Differentiation Evidence for N-CBZ-Phe-Arg-AMC: Direct Comparator Data for Procurement Decisions


Z-Phe-Arg-AMC vs. Z-Arg-Arg-AMC: Superior Cathepsin B Activity at Acidic pH

Direct head-to-head comparison at 40 μM substrate concentration demonstrates that Z-Phe-Arg-AMC supports robust cathepsin B activity at pH 4.6, whereas Z-Arg-Arg-AMC shows minimal activity under the same acidic conditions [1]. At pH 7.2, Z-Arg-Arg-AMC maintains cathepsin B activity, but the failure of Z-Arg-Arg-AMC at acidic pH limits its utility in lysosomal cathepsin B assays, where the enzyme's native compartment is acidic [2].

Cathepsin B assay Cysteine protease pH-dependent activity

Z-Phe-Arg-AMC Differential Catalytic Efficiency Across Cathepsin Isoforms

Cross-study kinetic analysis reveals a >10-fold range in catalytic efficiency (kcat/Km) across cathepsin isoforms, with cathepsins F and L showing approximately 10-fold higher kcat/Km (∼10⁶ M⁻¹s⁻¹) compared with cathepsins C/DPP-I, S, and X/Z (∼10⁴ M⁻¹s⁻¹) . The substrate exhibits particularly high sensitivity for cathepsin K, with a reported Km of 8 μM and kcat/Km of 4 × 10⁵ M⁻¹s⁻¹ [1].

Cathepsin selectivity kcat/Km comparison Enzyme kinetics

Z-Phe-Arg-AMC Multi-Protease Activity vs. Selective Substrates in Inhibitor Screening

In contrast to highly selective substrates such as Z-Arg-Arg-AMC (cathepsin B-selective) or MeO-Suc-Ala-Ala-Pro-Val-AMC (neutrophil elastase-selective), Z-Phe-Arg-AMC is cleaved by a broad panel of proteases including cathepsins B, K, L, F, S, V, as well as plasmin, plasma kallikrein, cruzipain, and papain [1]. The immobilized kallikrein assay using Z-Phe-Arg-AMC demonstrated a K_M^app of 10.3 ± 0.9 μM, enabling high-throughput screening of natural product libraries for kallikrein ligands [2].

Inhibitor screening Protease profiling HTS assay

Z-Phe-Arg-AMC Hydrochloride Salt Form: Solubility and Stability Specifications

The hydrochloride salt form (Z-Phe-Arg-AMC·HCl, CAS 70382-26-2) provides documented solubility of 50 mg/mL in DMSO, enabling preparation of concentrated stock solutions for high-throughput screening applications . Stability studies indicate the compound is stable for at least 6 months from date of receipt when stored as directed at ≤ -20°C, with some vendors certifying stability up to 12 months at -20°C to -70°C [1]. The substrate can be aliquoted and stored at -20°C to -70°C in a manual defrost freezer for six months with avoidance of repeated freeze-thaw cycles [2].

Solubility Stability Storage conditions

Z-Phe-Arg-AMC Activity Against Malaria Parasite Proteases vs. Mammalian Cathepsins

Z-Phe-Arg-AMC demonstrates activity against malaria parasite cysteine proteases including falcipain-1, falcipain-2, and falcipain-3 from Plasmodium falciparum, as well as berghepain from P. berghei and vivapain-2 and vivapain-3 from P. vivax [1]. This cross-species activity profile distinguishes Z-Phe-Arg-AMC from certain mammalian-selective substrates that show limited or no activity against parasite proteases.

Malaria Falcipain Antiparasitic screening

Recommended Research and Industrial Applications for N-CBZ-Phe-Arg-AMC Based on Differentiated Performance


Lysosomal Cathepsin B Activity Assays Requiring Acidic pH Conditions

For researchers measuring cathepsin B activity in lysosomal or endosomal compartments (pH 4.5-5.5), Z-Phe-Arg-AMC provides robust substrate cleavage at pH 4.6, whereas Z-Arg-Arg-AMC shows minimal activity under the same acidic conditions [1]. This pH tolerance is critical for assays conducted in acidic buffer systems or in lysosome-enriched subcellular fractions.

Multi-Protease Profiling and Broad-Spectrum Inhibitor Screening

Given its broad activity across cathepsins B, K, L, F, S, V, as well as plasmin, plasma kallikrein, cruzipain, and papain [2], Z-Phe-Arg-AMC is ideally suited for multi-protease activity profiling and for primary high-throughput screening campaigns aimed at identifying broad-spectrum cysteine/serine protease inhibitors.

Immobilized Enzyme and Affinity Chromatography-Based Ligand Screening

The demonstrated performance of Z-Phe-Arg-AMC with immobilized kallikrein (K_M^app = 10.3 ± 0.9 μM) [3] supports its use in affinity chromatography-based ligand screening platforms, frontal chromatography assays, and immobilized enzyme reactor (IMER) systems for natural product or synthetic compound library screening.

Antiparasitic Drug Discovery Targeting Falcipain and Related Cysteine Proteases

The validated activity of Z-Phe-Arg-AMC against falcipain-1, falcipain-2, falcipain-3, berghepain, and vivapain-2/-3 [4] makes it a suitable substrate for malaria parasite protease inhibitor screening, enabling researchers to use a single fluorogenic substrate across both mammalian and parasite enzyme assays.

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